Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate
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Description
Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate, also known as MEME, is a synthetic compound with the CAS Number: 898792-44-4 . It has a molecular weight of 305.37 and a molecular formula of C17H23NO4 . The compound is typically in the form of a brown oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23NO4/c1-2-22-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-21-11-9-18/h3-5,12H,2,6-11,13H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate is a brown oil . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate and its derivatives have been synthesized and characterized in various studies. For example, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a related compound, has been synthesized from p-chloropropiophenone, showing the versatility in creating various derivatives of this compound (Hao Zhi-hui, 2007).
- Moreover, the structural analysis of such compounds, involving oxime and morpholin groups, highlights the potential for diverse chemical modifications and applications (M. Dinçer, N. Özdemir, I. Yilmaz, A. Cukurovalı, 2005).
Catalytic and Enzymatic Applications
- The compound has been studied in the context of catalysis and enzymatic reactions. For instance, its hydrogenation at palladium black has been investigated, indicating potential uses in catalytic processes (V. Slavinska, D. Sile, G. Rozenthal, G. Maurops, J. Popelis, M. Katkevich, V. Stonkus, E. Lukevics, 2006).
- Enzyme-catalyzed asymmetric synthesis using microbial cells to obtain optically active derivatives of this compound also demonstrates its importance in biocatalysis (Shiwen Xia, Yongzheng Chen, Zhuo Jun-rui, Hongmei Xu, 2013).
Pharmaceutical and Biological Activities
- This compound has been explored for its potential pharmaceutical applications. Synthesis and biological evaluation of derivatives have shown activities such as antibacterial and antifungal properties, indicating its relevance in drug discovery and medicinal chemistry (B. P. Patel, H. S. Patel, P. Shah, 2011).
- Additionally, the compound has been involved in the synthesis of molecules with potential anti-cancer properties, highlighting its role in the development of novel therapeutic agents (Liang-Wen Zheng, Jin-Hui Shao, Bao-Xiang Zhao, Jun-Ying Miao, 2011).
properties
IUPAC Name |
ethyl 4-[3-(morpholin-4-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-22-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-21-11-9-18/h3-5,12H,2,6-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIZVUHKJZQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643117 |
Source
|
Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate | |
CAS RN |
898792-44-4 |
Source
|
Record name | Ethyl 3-(4-morpholinylmethyl)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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